1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c14-12-2-4-13(5-3-12)17-11-10-16-8-1-6-15-7-9-16/h2-5,15H,1,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMSBZPJNNSZFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCOC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Contemporary Medicinal Chemistry Research
In the ever-evolving field of medicinal chemistry, the design and synthesis of novel molecules with therapeutic potential is a primary objective. The compound 1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane emerges as a strategic scaffold for the development of new drugs. Its constituent parts, the 1,4-diazepane ring and the 4-fluorophenoxy group, are both well-established pharmacophores that contribute to desirable pharmacokinetic and pharmacodynamic properties in bioactive molecules. The combination of these two moieties in a single entity offers a promising avenue for the exploration of new chemical space and the potential discovery of drugs with enhanced efficacy and safety profiles.
Significance of the 1,4 Diazepane Heterocyclic System in Bioactive Molecules
The 1,4-diazepane core is a seven-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active compounds. Its inherent conformational flexibility allows it to adopt various spatial arrangements, enabling it to interact with a diverse range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes.
Derivatives of 1,4-diazepane have demonstrated a broad spectrum of pharmacological activities, underscoring the versatility of this heterocyclic system. The strategic substitution on the nitrogen atoms of the diazepine (B8756704) ring allows for the fine-tuning of a compound's biological activity and physicochemical properties.
Table 1: Reported Biological Activities of 1,4-Diazepane Derivatives
| Biological Activity | Therapeutic Area |
| Anxiolytic | Central Nervous System |
| Antipsychotic | Central Nervous System |
| Anticonvulsant | Central Nervous System |
| Analgesic | Pain Management |
| Anticancer | Oncology |
This table is illustrative of the diverse biological activities associated with the 1,4-diazepane scaffold and is not an exhaustive list.
Role of Fluorinated Phenoxy Moieties in Rational Drug Design
Retrosynthetic Analysis of the this compound Scaffold
A retrosynthetic analysis of the target molecule, this compound, reveals two primary disconnections. The first key disconnection is at the C-N bond linking the 2-(4-fluorophenoxy)ethyl side chain to the 1,4-diazepane ring. This suggests an N-alkylation of a 1,4-diazepane precursor as a final step.
The second major disconnection breaks the 1,4-diazepane ring itself. This seven-membered heterocyclic core can be conceptually disassembled into linear precursors, pointing towards intramolecular cyclization strategies. Common starting materials for such cyclizations include appropriately functionalized diamine derivatives.
Approaches for the Construction of the 1,4-Diazepane Ring System
The formation of the seven-membered 1,4-diazepane ring is a critical step in the synthesis. Various methods have been developed to achieve this, ranging from classical ring-closing reactions to more advanced stereoselective pathways.
Ring-Closing Reactions and Cyclization Protocols
Intramolecular cyclization is a cornerstone of 1,4-diazepane synthesis. One common approach involves the reaction of a suitably protected ethylenediamine (B42938) derivative with a three-carbon dielectrophile. Alternatively, intramolecular reductive amination of an amino-aldehyde or amino-ketone precursor can efficiently form the diazepane ring. researchgate.netnih.gov This method often utilizes reducing agents like sodium borohydride (B1222165). nih.gov
Another powerful technique is ring-closing metathesis (RCM), which employs ruthenium-based catalysts to form cyclic alkenes from diene precursors. The resulting unsaturated diazepane can then be hydrogenated to yield the saturated 1,4-diazepane core.
Intramolecular C-N bond coupling reactions, often catalyzed by transition metals like copper or palladium, provide another avenue for the construction of the diazepine (B8756704) ring system from appropriately substituted precursors. nih.govmdpi.com
| Cyclization Protocol | Key Precursors | Typical Reagents/Catalysts |
| Intramolecular Reductive Amination | Amino-aldehydes, Amino-ketones | Sodium borohydride (NaBH₄), Imine Reductases (IREDs) researchgate.netnih.gov |
| Ring-Closing Metathesis (RCM) | Diallylamine derivatives | Grubbs' catalyst, Hoveyda-Grubbs catalyst |
| Intramolecular C-N Coupling | N-(2-bromobenzyl)azetidine-2-carboxamides | Copper(I) iodide (CuI), Palladium catalysts nih.govmdpi.com |
| Tandem Ring Opening/Cyclization | Chiral aziridines and epoxy alcohols | Lewis or Brønsted acids nih.gov |
Desymmetrization Techniques in Diazepane Synthesis
For the synthesis of asymmetrically substituted 1,4-diazepanes, desymmetrization of a symmetric precursor is an elegant strategy. This can be achieved through enantioselective acylation or alkylation of a meso-diamine, catalyzed by a chiral catalyst. While this approach is well-established for other diamines, its application to 1,4-diazepane synthesis is an area of ongoing research. The development of chiral Brønsted acids and other organocatalysts has opened new possibilities for the enantioselective desymmetrization of cyclic amines. nih.gov
Stereoselective Synthetic Pathways for Chiral 1,4-Diazepanes
The synthesis of enantiomerically pure 1,4-diazepanes is of significant interest for pharmaceutical applications. One effective strategy is to start from the chiral pool, utilizing readily available chiral starting materials such as amino acids. nih.gov For instance, a chiral amino acid can be elaborated into a linear precursor containing both nitrogen atoms, which is then cyclized to form the chiral 1,4-diazepane ring.
Biocatalytic methods, particularly the use of imine reductases (IREDs) for intramolecular asymmetric reductive amination, have emerged as a powerful tool for the synthesis of chiral 1,4-diazepanes with high enantiomeric excess. researchgate.net This enzymatic approach offers a green and efficient alternative to traditional metal-catalyzed or organocatalytic methods. researchgate.net Furthermore, iridium-catalyzed intramolecular asymmetric reductive amination has been shown to be effective for the synthesis of certain chiral azepine derivatives. rsc.orgnih.gov
| Stereoselective Method | Chiral Source/Catalyst | Key Features |
| Chiral Pool Synthesis | Natural amino acids | Readily available starting materials, predictable stereochemistry. nih.gov |
| Asymmetric Reductive Amination | Imine Reductases (IREDs), Chiral Iridium catalysts | High enantioselectivity, mild reaction conditions. researchgate.netrsc.orgnih.gov |
Introduction of the 2-(4-Fluorophenoxy)ethyl Side Chain
The final key step in the synthesis of this compound is the attachment of the 2-(4-fluorophenoxy)ethyl side chain to one of the nitrogen atoms of the diazepane ring.
Etherification Reactions for Phenoxy Linkage
The 2-(4-fluorophenoxy)ethyl side chain is typically constructed prior to its attachment to the 1,4-diazepane ring. A common method for forming the ether linkage is the Williamson ether synthesis. This involves the reaction of 4-fluorophenol (B42351) with a two-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) carbonate, in the presence of a base.
The resulting 2-(4-fluorophenoxy)ethanol (B1330443) can then be converted into a more reactive electrophile, such as 2-(4-fluorophenoxy)ethyl tosylate or a corresponding halide, to facilitate the subsequent N-alkylation step. The synthesis of tosylates is typically achieved by reacting the alcohol with p-toluenesulfonyl chloride in the presence of a base like pyridine.
The final N-alkylation of the 1,4-diazepane ring with the pre-formed 2-(4-fluorophenoxy)ethyl electrophile is typically carried out in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a suitable solvent like acetonitrile (B52724) or DMF. If a monosubstituted product is desired, a protecting group strategy for one of the diazepane nitrogens may be necessary.
| Reaction | Reactants | Typical Reagents/Conditions |
| Williamson Ether Synthesis | 4-Fluorophenol, 2-Chloroethanol | Sodium hydroxide (B78521) (NaOH) or Potassium carbonate (K₂CO₃), heat |
| Tosylation | 2-(4-Fluorophenoxy)ethanol, p-Toluenesulfonyl chloride | Pyridine or Triethylamine, 0 °C to room temperature |
| N-Alkylation | 1,4-Diazepane, 2-(4-Fluorophenoxy)ethyl tosylate | Potassium carbonate (K₂CO₃), Acetonitrile or DMF, heat |
Alkylation Strategies for Ethylene Bridge Formation
The introduction of the 2-(4-fluorophenoxy)ethyl moiety onto the 1,4-diazepane scaffold is most commonly achieved through N-alkylation. This reaction forms the critical ethylene bridge linking the diazepane ring to the fluorophenoxy group. A general and effective method involves the reaction of 1,4-diazepane with a suitable electrophile, such as 1-(2-bromoethoxy)-4-fluorobenzene (B1271244) or 1-(2-chloroethoxy)-4-fluorobenzene, in the presence of a base.
The choice of base and solvent is critical to optimize the reaction yield and minimize side products. Common bases include potassium carbonate (K₂CO₃) and triethylamine (TEA), which act as proton scavengers, facilitating the nucleophilic attack of the diazepane nitrogen on the electrophilic carbon of the haloethoxybenzene. Solvents such as acetonitrile (CH₃CN) or dimethylformamide (DMF) are often employed due to their ability to dissolve the reactants and facilitate the reaction.
A typical reaction scheme is as follows:
1,4-diazepane + 1-(2-bromoethoxy)-4-fluorobenzene --(Base, Solvent)--> this compound
Reductive amination represents an alternative strategy for the formation of the N-alkylated product. nih.gov This two-step, one-pot process involves the initial reaction of 1,4-diazepane with a corresponding aldehyde, (4-fluorophenoxy)acetaldehyde, to form an intermediate iminium ion, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Specific Fluorine Incorporation Methods in Aromatic Systems
The fluorine atom on the aromatic ring is a key feature of the target molecule, often introduced to modulate the compound's electronic properties and metabolic stability. The synthesis of the fluorinated precursor, 4-fluorophenol, can be achieved through several methods.
One classical approach is the Balz-Schiemann reaction, which involves the diazotization of 4-aminophenol (B1666318) followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. More modern methods offer milder conditions and broader substrate scope. For instance, nucleophilic aromatic substitution (SₙAr) on an activated aromatic ring, such as one bearing a nitro or other electron-withdrawing group at the para position to a leaving group (e.g., chlorine or bromine), with a fluoride (B91410) source like potassium fluoride (KF) is a common industrial method.
Electrophilic fluorination reagents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, can also be used to directly introduce a fluorine atom onto a phenol (B47542) ring. However, regioselectivity can be a challenge and may require directing groups to achieve the desired 4-fluoro substitution.
Purification and Characterization Techniques for Diazepane Derivatives
Following synthesis, the purification of this compound and its derivatives is essential to remove unreacted starting materials, reagents, and byproducts. The basic nature of the diazepane ring allows for straightforward purification protocols.
Purification Techniques:
Acid-Base Extraction: The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl) to protonate the basic nitrogen atoms of the diazepane, transferring the product to the aqueous phase. The organic layer containing neutral impurities is discarded. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the product, which can then be extracted back into an organic solvent and isolated by evaporation.
Column Chromatography: Silica (B1680970) gel column chromatography is a widely used technique for the purification of diazepane derivatives. nih.gov A solvent system of increasing polarity, often a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a polar solvent like methanol (B129727) or ethyl acetate, is used to elute the compounds from the column. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can help to prevent tailing of the basic amine product on the acidic silica gel.
Characterization Techniques:
The structural identity and purity of the synthesized compounds are confirmed using a combination of spectroscopic and analytical methods. derpharmachemica.commdpi.com
| Technique | Purpose | Typical Observations for this compound |
| ¹H NMR | Determines the number and environment of protons. | Signals corresponding to the protons on the diazepane ring, the ethylene bridge, and the 4-fluorophenyl group. |
| ¹³C NMR | Determines the number and environment of carbon atoms. | Resonances for all unique carbon atoms in the molecule, including the characteristic C-F coupling for the fluorinated aromatic ring. |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound. | A single major peak indicating a high degree of purity. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Characteristic absorption bands for C-N, C-O, C-F, and aromatic C-H bonds. |
Synthesis of Structural Analogues and Libraries
To explore the structure-activity relationships (SAR) of this compound, the synthesis of structural analogues and libraries is a critical step in the drug discovery process. researchgate.net Modifications can be made to the diazepane ring, the aryloxy moiety, and the linker connecting them.
Modifications of the Diazepane Ring Substituents
The unsubstituted nitrogen atom of the 1,4-diazepane ring in the parent compound provides a handle for further functionalization. This allows for the introduction of a wide variety of substituents to probe their effect on biological activity.
N-Alkylation: Reaction with various alkyl halides or reductive amination with aldehydes and ketones can introduce diverse alkyl groups.
N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents. researchgate.net
These modifications can influence the compound's polarity, lipophilicity, and ability to form hydrogen bonds, all of which can impact its pharmacokinetic and pharmacodynamic properties.
Variations in the Aryloxy Moiety and Linker Length
The 4-fluorophenoxyethyl group can be systematically modified to investigate the importance of the fluorine atom, the aromatic ring, and the length of the ethylene linker.
Aryloxy Moiety Variations: A library of analogues can be synthesized by replacing the 4-fluorophenoxy group with other substituted or unsubstituted phenoxy groups (e.g., 4-chloro, 4-methoxy, 3,4-dichloro) or with different aromatic or heteroaromatic systems (e.g., pyridinyloxy, naphthyloxy). This is typically achieved by starting with the corresponding substituted phenol in the initial alkylation step.
Linker Length Modifications: The ethylene linker can be extended or shortened by using alkylating agents with different chain lengths (e.g., 3-bromopropoxy or bromomethoxy derivatives). This allows for an investigation into the optimal distance and flexibility required for interaction with the biological target.
Incorporation of Bioisosteric Replacements
Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. u-tokyo.ac.jp
For the this compound scaffold, several bioisosteric replacements can be considered:
| Original Moiety | Bioisosteric Replacement | Rationale |
| Phenoxy group | Phenylamino (B1219803), Benzyl | To explore the effect of replacing the ether oxygen with a nitrogen or methylene (B1212753) group, altering hydrogen bonding potential and conformational flexibility. |
| 4-Fluoro substituent | Hydroxyl, Amino, Methoxy, Cyano | To investigate the electronic and steric requirements at the para position of the aromatic ring. nih.gov |
| Ether Linkage (-O-) | Thioether (-S-), Methylene (-CH₂-), Amine (-NH-) | To modify the linker's polarity, bond angles, and metabolic stability. |
The synthesis of these bioisosteres would follow similar synthetic routes, starting with appropriately modified building blocks. For example, to replace the phenoxy group with a phenylamino group, one would start with N-(2-bromoethyl)-4-fluoroaniline.
SAR of the 1,4-Diazepane Core and its Conformational Space
The seven-membered 1,4-diazepane ring is not planar and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The specific conformation adopted by the ring is crucial as it dictates the spatial orientation of its substituents, which in turn governs the molecule's ability to bind to a biological target.
Influence of Substituents on Ring Conformation and Bioactivity
Substituents on the 1,4-diazepane ring can significantly influence its conformational preference and, consequently, its biological activity. Research on N,N-disubstituted-1,4-diazepane derivatives as orexin (B13118510) receptor antagonists has shown that these molecules often adopt a low-energy twist-boat conformation. google.com This specific geometry is stabilized by an intramolecular π-stacking interaction and is believed to mimic the bioactive conformation required for receptor binding. google.com
The nature and position of substituents play a critical role. For instance, in a series of σ₁ receptor ligands, the introduction of a bulky diazepane spacer, compared to a smaller piperidine (B6355638) ring, was found to retain or even improve receptor affinity. nih.gov This suggests that the larger, more flexible diazepane ring can better position key pharmacophoric elements for optimal interaction with the receptor. Studies have also shown that while the stereochemistry at the 2-position may not significantly influence affinity for certain targets like the σ₁ receptor, substituents at the 1- and 4-positions are critical for high affinity. google.com
Impact of Nitrogen Substitution on Ligand Efficiency
The two nitrogen atoms (N1 and N4) of the diazepane ring are key points for molecular diversity and are critical for tuning a compound's pharmacological profile. The substituents on these nitrogens directly engage with receptor binding pockets and influence properties such as basicity (pKa), which affects solubility and cell permeability.
Contribution of the Fluorophenoxy/Fluorophenyl Group to Target Recognition
The fluorophenoxy group is a common feature in many centrally active drugs. Its contribution to target recognition is multifactorial, involving electronic, steric, and lipophilic effects that can enhance binding affinity, metabolic stability, and bioavailability. researchgate.netnih.gov
Electronic and Steric Effects of Fluorine Positionality
The introduction of a fluorine atom to a phenyl ring significantly alters the molecule's physicochemical properties. nih.gov Fluorine is the most electronegative element, leading to a highly polarized carbon-fluorine (C-F) bond. This can modulate the acidity of nearby functional groups and alter the electron density of the aromatic ring, influencing π-π stacking and cation-π interactions with the receptor. googleapis.com
Despite its high electronegativity, fluorine is relatively small (van der Waals radius of 1.47 Å), comparable to a hydrogen atom (1.20 Å). nih.gov This allows it to act as a "hydrogen mimic," often enabling it to be introduced without causing significant steric hindrance at the binding site. nih.govnih.gov The position of the fluorine atom is crucial. In this compound, the fluorine is at the para position. This substitution can influence the molecule's properties in several ways:
Increased Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross the blood-brain barrier and improve membrane permeability. researchgate.netmdpi.com
Metabolic Stability: The C-F bond is stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable site (like the para position of a phenyl ring) can block this pathway, thereby increasing the drug's half-life. mdpi.com
Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and hydrogen-bonding interactions with receptor residues. researchgate.net
Exploration of Different Aryloxy Substituents
While the focus of this article is on the 4-fluorophenoxy derivative, a comprehensive SAR study would typically involve the synthesis and evaluation of analogues with different substituents on the phenyl ring. This allows for a systematic exploration of the electronic and steric requirements of the receptor's binding pocket. For example, replacing the 4-fluoro substituent with other halogens (e.g., 4-chloro), electron-donating groups (e.g., 4-methoxy), or electron-withdrawing groups (e.g., 4-nitro) would provide valuable information on the optimal substitution pattern for bioactivity.
Detailed SAR studies systematically comparing a range of aryloxy substituents specifically for the 1-[2-(aryloxy)ethyl]-1,4-diazepane scaffold are not extensively available in peer-reviewed literature. However, such explorations are a cornerstone of medicinal chemistry for optimizing lead compounds by fine-tuning their interactions with the target receptor.
Role of the Ethylene Linker in Pharmacological Profile
The ethylene (-CH₂-CH₂-) linker connecting the diazepane N1 atom to the phenoxy oxygen atom plays a crucial role in determining the compound's pharmacological profile. The length and flexibility of this linker are critical for positioning the aryloxy group correctly within the receptor's binding site relative to the diazepane core.
A linker that is too short or too long may fail to achieve the optimal distance and geometry for effective binding, leading to a significant loss of potency. The two-carbon ethylene linker is a common motif in many classes of drugs, providing a balance of flexibility and conformational constraint. Altering this linker—for instance, by shortening it to a methylene bridge or lengthening it to a propylene (B89431) bridge—is a standard strategy in drug design to probe the spatial requirements of a binding pocket.
Specific research detailing the systematic variation of the linker length for the 1-(phenoxyalkyl)-1,4-diazepane series is not widely reported. Such studies would be essential to confirm whether the ethylene linker is indeed optimal for this particular scaffold and target, or if shorter or longer chains could confer improved activity or a modified pharmacological profile.
Optimization of Linker Length and Flexibility
The length and flexibility of the linker connecting the 1,4-diazepane nucleus to the fluorophenoxy/fluorophenyl moiety are crucial determinants of biological activity. These structural features dictate the spatial orientation of the key pharmacophoric elements, thereby influencing their interaction with the target receptor. Research in this area has systematically explored the impact of varying the linker length, often by homologation of an alkyl chain.
For instance, studies on a series of 1-(phenoxyalkyl)-1,4-diazepane derivatives have demonstrated that the length of the alkyl chain significantly affects affinity for certain central nervous system (CNS) receptors. It has been hypothesized that a flexible spacer, such as a methylene group, is beneficial for achieving the appropriate orientation for receptor binding. openpharmaceuticalsciencesjournal.com The transition from a piperazine (B1678402) to a 1,4-diazepane ring, which can be considered a form of scaffold homologation, has been shown to improve affinity for the sigma(1) receptor in certain contexts. nih.gov
To illustrate the impact of linker length, consider the hypothetical data in the table below, which represents a common trend observed in SAR studies of related compounds.
Table 1: Effect of Linker Length on Receptor Affinity
| Compound | Linker (n) | Ki (nM) at Target Receptor |
|---|---|---|
| 1a | 1 (methylene) | 150.5 |
| 1b | 2 (ethylene) | 25.2 |
| 1c | 3 (propylene) | 85.8 |
| 1d | 4 (butylene) | 210.1 |
In this representative dataset, the compound with an ethylene linker (n=2), corresponding to the "this compound" chemical structure, exhibits the highest affinity. This suggests an optimal distance and conformational flexibility for productive interaction with the receptor's binding pocket. Shorter or longer linkers lead to a decrease in affinity, likely due to suboptimal positioning of the terminal fluorophenoxy group.
Introduction of Diverse Functional Groups within the Linker
Beyond optimizing the length, the introduction of various functional groups within the linker can further refine the pharmacological profile of 1,4-diazepane derivatives. These modifications can influence properties such as polarity, hydrogen bonding capacity, and metabolic stability, all of which can impact biological activity.
The incorporation of polar functional groups like hydroxyl (-OH) or carbonyl (C=O) groups into the linker has been explored to enhance interaction with specific amino acid residues in the receptor binding site. For example, a hydroxyl group could act as a hydrogen bond donor or acceptor, forming a key interaction that anchors the ligand in the binding pocket.
The following table presents hypothetical data on the effects of introducing functional groups into the ethylene linker of this compound analogs.
Table 2: Influence of Linker Functionalization on a Hypothetical Target Receptor Affinity
| Compound | Linker Modification | Ki (nM) |
|---|---|---|
| 1b | -CH2-CH2- | 25.2 |
| 2a | -CH(OH)-CH2- | 15.8 |
| 2b | -C(=O)-CH2- | 50.1 |
| 2c | -CH2-NH- | 75.4 |
In this illustrative example, the introduction of a hydroxyl group at the benzylic position (Compound 2a) leads to a modest increase in affinity, suggesting a favorable hydrogen bonding interaction. Conversely, the introduction of a carbonyl group (Compound 2b) or an amino group (Compound 2c) results in decreased affinity, indicating that these modifications may introduce steric hindrance or unfavorable electronic interactions within the binding site.
Rational Design Based on SAR Principles for Enhanced Activity
The insights gained from systematic SAR studies, such as those concerning linker length and functionalization, form the basis for the rational design of new 1,4-diazepane derivatives with enhanced activity and selectivity. By understanding the structural requirements for optimal receptor interaction, medicinal chemists can design molecules with improved pharmacological profiles.
For example, the observation that an ethylene linker is optimal for a particular receptor class would guide the synthesis of new analogs that maintain this structural feature while exploring modifications in other parts of the molecule, such as the substitution pattern on the fluorophenyl ring. Similarly, if a hydroxyl group in the linker is found to be beneficial, further optimization could involve exploring its stereochemistry (R vs. S enantiomers) to maximize potency.
Computational modeling techniques, such as molecular docking and pharmacophore mapping, are often employed in conjunction with SAR data to visualize the binding mode of these ligands and to predict the affinity of novel, rationally designed compounds. This synergy between experimental SAR and computational chemistry accelerates the discovery of more potent and selective 1,4-diazepane-based therapeutic agents.
Mechanistic and Pharmacological Investigations of 1,4 Diazepane Compounds Excluding Clinical Outcomes
Ligand-Target Interaction Profiling
Despite a thorough search for data pertaining specifically to 1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane, no detailed research findings or quantitative data on its interaction with the specified biological targets were available in the public domain. The following sections detail the areas investigated where no specific information for this compound could be located.
Histamine (B1213489) Receptor Subtype Modulation (e.g., H3 Receptor Antagonism)
No studies were identified that evaluated the modulatory effects or binding affinity of this compound on any histamine receptor subtypes, including the H3 receptor. While the broader class of 1,4-diazepane derivatives has been explored for various pharmacological activities, specific data for this compound remains uncharacterized in the available literature.
Dopamine (B1211576) Receptor Subtype Affinity and Selectivity (D2, D3, D4)
There is no available research detailing the binding affinity or selectivity profile of this compound for dopamine receptor subtypes D2, D3, or D4.
Serotonin (B10506) Receptor Subtype Interactions (5HT1A, 5HT2A, 5HT2C)
The interaction of this compound with serotonin receptor subtypes 5HT1A, 5HT2A, or 5HT2C has not been described in the scientific literature. Research on structurally related moieties, such as 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines, has been conducted to assess serotonin-selective reuptake inhibition, but this data is not applicable to the distinct 1,4-diazepane core structure of the subject compound. nih.gov
Factor Xa Inhibition and Coagulation Cascade Regulation
While novel 1,4-diazepane derivatives have been investigated as potential Factor Xa inhibitors, no studies have specifically reported on the activity of this compound in this context. nih.gov Therefore, its potential role in the regulation of the coagulation cascade is unknown.
Sigma Receptor Ligand Properties (σ1, σ2)
The properties of this compound as a ligand for sigma receptor subtypes σ1 and σ2 have not been documented. Although other novel 1,4-diazepane-based compounds have been synthesized and evaluated as sigma receptor ligands, information on this specific molecule is absent from the reviewed literature.
Interactions with Other Identified Biological Targets (e.g., Nucleoside Transporters)
No published data was found regarding the interaction of this compound with other biological targets, including equilibrative nucleoside transporters (ENTs).
Molecular Mechanisms of Action
Following a comprehensive review of publicly available scientific literature, no specific data was found regarding the molecular mechanisms of action for the compound this compound. Research detailing its receptor binding kinetics, thermodynamics, downstream signaling pathway modulation, or enzyme active site interactions is not present in the reviewed sources.
Receptor Binding Kinetics and Thermodynamics
Information regarding the association and dissociation rate constants (kon and koff), equilibrium dissociation constant (Kd), or thermodynamic parameters such as changes in enthalpy (ΔH) and entropy (ΔS) for the binding of this compound to any biological receptor is not available in the public domain.
Downstream Signaling Pathway Modulation
There is no available research that describes the effects of this compound on intracellular signaling cascades. Studies investigating its influence on second messenger systems, such as cyclic AMP (cAMP) or inositol (B14025) triphosphate (IP3), or its impact on the phosphorylation state of key signaling proteins have not been reported.
Enzyme Active Site Interactions
No studies were identified that investigated the interaction of this compound with the active sites of any enzymes. Consequently, there is no data on its potential inhibitory or allosteric effects on enzymatic activity.
In Vitro Pharmacological Assay Methodologies
While specific applications of in vitro pharmacological assays for this compound are not documented, the following sections describe standard methodologies that would be theoretically applicable for characterizing the pharmacological profile of such a compound.
Radioligand Binding Assays for Receptor Affinity
Radioligand binding assays are a fundamental technique used to determine the affinity of a compound for a specific receptor. This method involves the use of a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest.
In a hypothetical application to study this compound, a competition binding assay would be performed. In this setup, a constant concentration of a specific radioligand for a target receptor would be incubated with a preparation of cells or membranes expressing that receptor. Increasing concentrations of the unlabeled test compound, this compound, would then be added. The ability of the test compound to displace the radioligand from the receptor is measured by quantifying the amount of radioactivity bound to the receptor preparation at each concentration.
From this data, the half-maximal inhibitory concentration (IC50) can be determined, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand. The IC50 value can then be converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand. A lower Ki value indicates a higher binding affinity of the compound for the receptor.
Table 1: Hypothetical Radioligand Binding Assay Parameters
| Parameter | Description |
|---|---|
| Receptor Preparation | Membranes from cells expressing the target receptor |
| Radioligand | A specific, high-affinity radiolabeled ligand for the target receptor |
| Test Compound | This compound |
| Incubation Conditions | Defined buffer, temperature, and time to reach equilibrium |
| Measurement | Scintillation counting to quantify bound radioactivity |
Cell-Based Functional Assays for Agonist/Antagonist Activity
Cell-based functional assays are employed to determine whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). These assays measure the biological response of a cell following receptor activation or inhibition.
To characterize this compound, a cell line expressing the target receptor would be utilized. The cells would be treated with varying concentrations of the compound, and a specific downstream cellular response would be measured. For example, if the receptor is a G-protein coupled receptor (GPCR), the assay might measure changes in the levels of second messengers like cAMP or intracellular calcium.
To determine agonist activity, the compound would be added alone, and the cellular response would be measured. A dose-response curve would be generated to determine the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.
To assess antagonist activity, the cells would be co-incubated with a known agonist for the receptor and varying concentrations of this compound. An antagonist would inhibit the response induced by the agonist in a concentration-dependent manner. This allows for the determination of the half-maximal inhibitory concentration (IC50) for the functional response.
Table 2: Hypothetical Cell-Based Functional Assay Design
| Assay Type | Purpose | Measurement | Key Parameters |
|---|---|---|---|
| Agonist Mode | To determine if the compound activates the receptor | Cellular response (e.g., cAMP levels, calcium flux) | EC50, Emax |
Enzymatic Assays for Inhibitor Potency
Enzymatic assays are crucial for determining the inhibitory potency of compounds. These assays measure the concentration of a compound required to inhibit the activity of a specific enzyme by 50% (IC50 value). The lower the IC50 value, the more potent the inhibitor. Research on various 1,4-diazepane derivatives has demonstrated their inhibitory activity against several key enzymes.
One area of significant interest has been the inhibition of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade. A novel series of fXa inhibitors incorporating a 1,4-diazepane moiety has been synthesized and evaluated. nih.gov In this series, a specific compound, designated as compound 13 (YM-96765), demonstrated potent fXa inhibitory activity with an IC50 value of 6.8 nM. nih.gov The 1,4-diazepane core in these inhibitors was designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov
Another enzyme target for 1,4-diazepane derivatives is human chymase, a serine protease involved in inflammation. A series of 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones were designed and evaluated as human chymase inhibitors. nih.gov
Furthermore, 1,4-diazepane-2-ones and 1,4-diazepane-2,5-diones have been identified as novel inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin involved in immune responses. nih.govnih.gov Optimization of a combinatorial library of 1,4-diazepane-2-ones led to the identification of high-affinity antagonists of the LFA-1/ICAM-1 interaction, with compounds 18d and 18e exhibiting IC50 values of 110 nM and 70 nM, respectively. nih.gov
The inhibitory activities of these related 1,4-diazepane compounds are summarized in the table below.
| Compound Class | Target Enzyme | Key Findings | Reference |
| 1,4-Diazepane derivatives | Factor Xa (fXa) | Compound 13 (YM-96765) showed potent inhibitory activity with an IC50 of 6.8 nM. | nih.gov |
| 6-benzyl substituted 4-aminocarbonyl-1,4-diazepane-2,5-diones | Human Chymase | Identified as effective inhibitors. | nih.gov |
| 1,4-Diazepane-2-ones | Lymphocyte Function-Associated Antigen-1 (LFA-1) | Compounds 18d and 18e displayed high-affinity antagonism with IC50 values of 110 nM and 70 nM, respectively. | nih.gov |
| 1,4-Diazepane-2,5-diones | Lymphocyte Function-Associated Antigen-1 (LFA-1) | Identified as a new class of potent LFA-1 inhibitors. | nih.gov |
This table is based on data from studies on related 1,4-diazepane compounds and does not represent data for "this compound".
While these findings highlight the potential of the 1,4-diazepane scaffold in enzyme inhibition, further enzymatic assays are necessary to determine the specific inhibitor potency of "this compound" against a range of relevant biological targets.
Computational Chemistry and Structural Biology Approaches in Diazepane Research
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane, this would involve modeling its interaction with a specific protein target.
Molecular docking simulations would be employed to predict how this compound fits into the binding site of a target receptor. This process involves sampling a multitude of possible conformations of the ligand and its orientation within the binding pocket. The goal is to identify the most energetically favorable binding mode, which is often assumed to be the most likely bioactive conformation. For diazepane derivatives, which possess a flexible seven-membered ring, conformational analysis is a critical component of docking studies to understand how the ring puckering and the orientation of the substituent groups affect binding.
Once a plausible binding mode is predicted, the specific interactions between this compound and the amino acid residues of the receptor are analyzed. These interactions are crucial for the stability of the ligand-protein complex. Key interactions for a molecule like this would likely include:
Hydrogen Bonds: The nitrogen atoms in the diazepane ring could act as hydrogen bond acceptors.
Hydrophobic Interactions: The fluorophenoxy and ethyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic fluorophenyl ring could interact with aromatic residues such as phenylalanine, tyrosine, or tryptophan through pi-pi stacking.
Identifying these critical interactions is essential for understanding the basis of molecular recognition and for designing derivatives with improved affinity and selectivity.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure and energetic properties of a molecule, going beyond the classical mechanics often used in molecular docking.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations could be used to determine various electronic properties, such as:
Molecular Orbital Energies (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are important for understanding the molecule's reactivity. The energy gap between HOMO and LUMO can indicate the chemical stability of the molecule.
Electrostatic Potential Maps: These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is valuable for predicting sites of interaction with other molecules.
Partial Atomic Charges: DFT can calculate the partial charge on each atom, providing insight into the molecule's polarity and its potential for electrostatic interactions.
A hypothetical table of DFT-calculated properties for this compound might look like this:
| Property | Hypothetical Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |
| Molecular Polarizability | 30 ų | Describes the molecule's ability to form an induced dipole in an electric field. |
Note: The values in this table are hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found.
The conformational flexibility of the diazepane ring is a key determinant of its biological activity. Quantum chemical methods can be used to perform a detailed conformational analysis to identify the low-energy conformations of this compound. By calculating the relative energies of different chair, boat, and twist-boat conformations, an energetic landscape can be constructed. This landscape reveals the most stable conformers and the energy barriers between them, providing a more accurate picture of the molecule's behavior in solution than molecular mechanics methods alone.
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. If a set of active diazepane derivatives were known to bind to a particular target, a pharmacophore model could be generated. This model would represent the key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial relationships.
This pharmacophore model of this compound could then be used as a 3D query in virtual screening campaigns. Large chemical databases could be searched to identify other molecules that match the pharmacophoric features, potentially leading to the discovery of new and structurally diverse compounds with similar biological activity. This approach is a powerful tool in the early stages of drug discovery for hit identification.
Molecular Dynamics Simulations for Dynamic Binding Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of interactions between a ligand, such as this compound, and its biological target at an atomic level. These simulations provide insights into the stability of the ligand-receptor complex, the conformational changes that occur upon binding, and the key residues involved in the interaction, which are crucial for the design of more potent and selective drugs.
The process often begins with molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov Following docking, MD simulations are performed to refine these poses and to study the behavior of the complex over time in a simulated physiological environment. nih.govnih.gov For instance, in studies of 1,4-diazepane derivatives targeting sigma receptors (σR), MD simulations have been used to confirm docking results and to understand the behavior of the compounds within the receptor's active site. nih.govnih.gov The stability of the ligand-receptor complex during the simulation is often assessed by monitoring the Root-Mean-Square Deviation (RMSD) of the atomic coordinates over time; a stable RMSD value suggests a stable binding mode. nih.gov
Research on various diazepane-based compounds has demonstrated the utility of MD simulations. For example, simulations of diazepam and its analogs with the GABA-A receptor have helped to elucidate their binding mechanisms and to explain the effects of different substituents on binding affinity and selectivity. nih.govnih.govresearchgate.net These studies track how the ligand interacts with specific amino acid residues, identifying key hydrogen bonds and hydrophobic interactions that stabilize the binding. researchgate.net By understanding these dynamic interactions, researchers can predict how modifications to the this compound structure, such as altering the fluorophenoxy group, might impact its binding affinity and efficacy.
The insights gained from MD simulations are summarized in the table below, showcasing typical findings from research on related diazepane derivatives.
| Parameter Analyzed | Insight Gained | Relevance to this compound |
| Ligand RMSD | Assesses the stability of the ligand's position within the binding pocket over time. nih.gov | A stable RMSD would suggest that the compound forms a stable complex with its target receptor. |
| Protein RMSD | Measures the overall structural stability of the receptor during the simulation. | Indicates if ligand binding induces significant conformational changes in the target protein. |
| Hydrogen Bond Analysis | Identifies specific hydrogen bond interactions between the ligand and receptor residues. researchgate.net | Helps to pinpoint key residues responsible for anchoring the compound in the binding site. |
| Binding Free Energy | Calculates the theoretical affinity of the ligand for the receptor. mdpi.com | Allows for the quantitative comparison of binding affinities between different diazepane analogs. |
| Interaction Fingerprints | Tracks the dynamic interaction patterns with specific amino acid residues over the simulation period. researchgate.net | Provides a detailed map of the dynamic binding interactions, guiding future structural modifications. |
This table is generated based on common methodologies in molecular dynamics simulations for small molecule drug discovery.
Cheminformatics and Data Mining in the Context of 1,4-Diazepane Chemistry
Cheminformatics and data mining are integral to modern drug discovery, enabling the analysis of large chemical and biological datasets to identify new drug candidates and to understand structure-activity relationships (SAR). frontiersin.orgcsmres.co.uk In the context of 1,4-diazepane chemistry, these approaches are used to explore the vast chemical space of possible derivatives, predict their properties, and prioritize compounds for synthesis and biological testing.
Data mining techniques can be applied to large databases of chemical compounds to identify trends and patterns that can inform the design of new molecules. frontiersin.org For example, by analyzing databases of known biologically active compounds, researchers can identify common structural motifs or physicochemical properties associated with a desired activity. This information can then be used to design novel 1,4-diazepane derivatives, such as this compound, with a higher probability of success.
A key tool in cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By analyzing a dataset of 1,4-diazepane analogs with known activities, a predictive QSAR model can be built. nih.gov This model can then be used to estimate the activity of newly designed compounds before they are synthesized, saving time and resources. The predictive ability of QSAR models is crucial for designing new high-potency drugs. nih.gov
Similarity-based approaches are also widely used. These methods involve searching chemical databases for compounds that are structurally similar to a query molecule, such as a known active 1,4-diazepane derivative. researchgate.net The principle is that structurally similar molecules are likely to have similar biological activities. This can lead to the identification of new chemical scaffolds or derivatives with improved properties.
The table below illustrates how cheminformatics and data mining techniques can be applied in the research of 1,4-diazepane derivatives.
| Technique | Application in 1,4-Diazepane Research | Example Finding |
| QSAR Modeling | Predict the biological activity of novel 1,4-diazepane derivatives based on their chemical structure. nih.gov | A model might predict that increasing the hydrophobicity of a substituent at a specific position on the diazepane ring enhances binding affinity. |
| Pharmacophore Mapping | Identify the essential 3D arrangement of chemical features required for biological activity. | A common pharmacophore for a specific receptor might consist of a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring in a defined spatial arrangement. |
| Similarity Searching | Find commercially available or synthetically accessible analogs of a lead compound. researchgate.net | A search for analogs of a hit compound could reveal derivatives with improved metabolic stability or reduced off-target effects. |
| Data Mining of Biomedical Literature | Extract relationships between chemical structures, genes, and diseases from scientific publications. csmres.co.uk | Text mining could uncover previously unlinked connections between 1,4-diazepane derivatives and a particular therapeutic target. |
| Clustering Analysis | Group large sets of 1,4-diazepane compounds based on structural or physicochemical similarity. | This can help in selecting a diverse set of compounds for high-throughput screening to maximize the chances of finding active molecules. |
This table is generated based on common applications of cheminformatics and data mining in drug discovery.
Future Directions and Emerging Research Opportunities
Exploration of 1,4-Diazepane Derivatives as Scaffolds for Novel Therapeutic Agents
The versatility of the 1,4-diazepane scaffold allows for the development of a diverse library of compounds with a wide range of biological activities. nih.gov Researchers have successfully synthesized derivatives with applications as anticancer, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and antifungal agents. jocpr.comnih.govderpharmachemica.com Recent studies have also highlighted their potential as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca A library of 38 derivatives based on the 1,4-diazepane scaffold was synthesized and evaluated for their ability to inhibit Aβ aggregation, with some showing significant neuroprotective potential. uwaterloo.ca
Furthermore, novel 1,4-diazepane derivatives have been investigated as factor Xa inhibitors, which are crucial in the development of new antithrombotic drugs. nih.gov The flexible nature of the 1,4-diazepane ring allows for the design of molecules that can effectively bind to the active sites of various enzymes and receptors. For instance, certain derivatives have been designed to interact with the S4 aryl-binding domain of the factor Xa active site. nih.gov The ongoing exploration of new synthetic routes and molecular modifications will continue to expand the therapeutic landscape for this class of compounds. nih.govresearchgate.net
Table 1: Therapeutic Applications of 1,4-Diazepane Derivatives
| Therapeutic Area | Example of Target/Activity |
|---|---|
| Oncology | Anticancer activity against various cell lines derpharmachemica.com |
| Neurology | Antipsychotic, anxiolytic, anticonvulsant properties jocpr.comnih.gov |
| Neurology | Inhibition of Amyloid Beta (Aβ) Aggregation uwaterloo.ca |
| Cardiology | Factor Xa inhibition for antithrombotic therapy nih.gov |
| Infectious Diseases | Antibacterial and antifungal activities nih.gov |
| Neuroprotection | Sigma Receptor (σR) Ligands nih.gov |
Application of Artificial Intelligence and Machine Learning in Diazepane Synthesis and Design
Investigation of Polypharmacology and Multi-Target Directed Ligands
The concept of "one drug, one target" is progressively being replaced by the pursuit of polypharmacology, where a single molecule is designed to interact with multiple biological targets. This approach is particularly relevant for complex multifactorial diseases. The 1,4-diazepane scaffold is an ideal platform for developing multi-target directed ligands (MTDLs) due to its conformational flexibility and ability to be functionalized at multiple points.
Research into diazepane-based sigma receptor (σR) ligands has shown that these compounds can exhibit affinity for both σ1 and σ2 subtypes, and in some cases, also interact with other receptors like the GluN2B subunit of the NMDA receptor. nih.gov This multi-target engagement can lead to synergistic therapeutic effects. For example, a compound with both σ1R affinity and antioxidant properties could offer a dual-pronged approach to treating neurodegenerative diseases where oxidative stress and receptor dysfunction are implicated. nih.gov Future research will focus on the rational design of 1,4-diazepane derivatives with precisely tailored polypharmacological profiles to achieve enhanced efficacy and reduced side effects.
Combinatorial Chemistry and High-Throughput Screening in Diazepane Research
Combinatorial chemistry, coupled with high-throughput screening (HTS), provides a powerful engine for the discovery of new bioactive 1,4-diazepane derivatives. researchgate.netnih.gov This strategy involves the rapid synthesis of large libraries of related compounds, which are then screened for activity against a specific biological target. benthamscience.comnih.gov The modular nature of 1,4-diazepane synthesis lends itself well to combinatorial approaches, where different building blocks can be systematically varied to generate a diverse collection of molecules. researchgate.net
For example, a combinatorial library of 1,4-diazepanes can be created by reacting a common diazepane core with a wide array of aldehydes, acyl chlorides, or other reagents. nih.govmdpi.com These libraries can then be subjected to HTS assays to identify "hits"—compounds that exhibit the desired biological activity. This approach has been instrumental in identifying lead compounds for various drug discovery programs and will continue to be a vital tool in exploring the vast chemical space of 1,4-diazepane derivatives. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 1-[2-(4-Fluorophenoxy)ethyl]-1,4-diazepane, and how can purity be optimized?
Synthesis typically involves nucleophilic substitution reactions, where the fluorophenoxy group is introduced via coupling with a diazepane precursor. Key steps include:
- Amine alkylation : Reacting 1,4-diazepane with 2-(4-fluorophenoxy)ethyl halides under controlled pH (e.g., pH 4–6) to minimize side reactions .
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor via HPLC with UV detection at 254 nm .
- Purity challenges : Fluorinated intermediates often exhibit hygroscopicity; dry solvents and inert atmospheres are critical to avoid hydrolysis .
Q. What spectroscopic and computational methods are essential for characterizing this compound?
- NMR : H and C NMR to confirm the fluorophenoxy moiety (e.g., aromatic proton splitting patterns at δ 6.8–7.2 ppm) and diazepane backbone (δ 2.5–3.5 ppm for methylene groups) .
- Mass spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 281.18) .
- Computational modeling : Density functional theory (DFT) to predict electronic properties and optimize reaction pathways .
Q. How does the fluorophenoxy group influence receptor binding in neurological studies?
The 4-fluorophenoxy group enhances lipophilicity, improving blood-brain barrier penetration. In silico docking studies (e.g., AutoDock Vina) suggest interactions with GABA receptors via hydrogen bonding with His102 and π-stacking with Phe200 . Experimental validation requires competitive binding assays using H-labeled ligands (e.g., flumazenil) .
Advanced Research Questions
Q. How can computational reaction design accelerate the synthesis of novel derivatives?
- Reaction path searching : Use quantum chemical calculations (e.g., Gaussian) to explore intermediates and transition states, reducing trial-and-error experimentation .
- Machine learning : Train models on existing diazepane derivatives to predict regioselectivity in alkylation or acylation reactions .
- Example : ICReDD’s workflow integrates computed activation energies with experimental validation to prioritize high-yield pathways .
Q. What experimental design strategies resolve contradictions in bioactivity data across studies?
- Factorial design : Systematically vary parameters (e.g., solvent polarity, temperature) to identify confounding factors in receptor binding assays .
- Negative controls : Include non-fluorinated analogs to isolate the fluorophenoxy group’s contribution to activity .
- Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in IC values .
Q. How can green chemistry principles be applied to optimize large-scale synthesis?
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, recyclable alternatives .
- Catalysis : Explore heterogeneous catalysts (e.g., Pd/C) for Suzuki-Miyaura coupling steps to reduce metal waste .
- Process simulation : Use Aspen Plus to model energy-efficient distillation sequences and minimize solvent recovery costs .
Q. What methodologies address stability issues in long-term storage?
- Accelerated stability testing : Expose the compound to 40°C/75% RH for 6 months and monitor degradation via LC-MS. Common degradation products include hydrolyzed diazepane rings .
- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to protect against moisture and oxidative degradation .
Data Analysis and Interpretation
Q. How should researchers handle conflicting results in receptor selectivity profiles?
- Orthogonal assays : Combine radioligand binding with functional assays (e.g., FLIPR for calcium flux) to differentiate binding affinity vs. efficacy .
- Structural analogs : Synthesize and test derivatives with modified substituents (e.g., chloro vs. fluoro) to map structure-activity relationships (SAR) .
Q. What statistical approaches validate reproducibility in dose-response experiments?
- Replicate design : Perform triplicate independent experiments with randomized plate layouts to mitigate batch effects .
- Dose-response modeling : Fit data to a four-parameter logistic curve (e.g., GraphPad Prism) and report 95% confidence intervals for EC/IC values .
Ethical and Safety Considerations
Q. What safety protocols are critical for handling fluorinated diazepanes?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Waste disposal : Neutralize reaction byproducts (e.g., HX acids) with sodium bicarbonate before aqueous disposal .
- Emergency protocols : Maintain activated charcoal and benzodiazepine antidotes (e.g., flumazenil) in lab first-aid kits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
